Germanium(IV) isopropoxide

Catalog No.
S3296273
CAS No.
21154-48-3
M.F
C12H28GeO4
M. Wt
308.982
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Germanium(IV) isopropoxide

CAS Number

21154-48-3

Product Name

Germanium(IV) isopropoxide

IUPAC Name

tetra(propan-2-yloxy)germane

Molecular Formula

C12H28GeO4

Molecular Weight

308.982

InChI

InChI=1S/C12H28GeO4/c1-9(2)14-13(15-10(3)4,16-11(5)6)17-12(7)8/h9-12H,1-8H3

InChI Key

PKLMYPSYVKAPOX-UHFFFAOYSA-N

SMILES

CC(C)O[Ge](OC(C)C)(OC(C)C)OC(C)C

solubility

not available

Precursor for GeO2-based materials

One of the primary applications of Germanium(IV) isopropoxide is as a precursor for the production of materials containing germanium dioxide (GeO2). GeO2 is a versatile material with numerous potential applications due to its unique properties, including:

  • High refractive index
  • Excellent electrical insulating properties
  • Large bandgap, making it suitable for optoelectronic devices

Germanium(IV) isopropoxide can be used to prepare GeO2 thin films, nanoparticles, and fibers through various techniques such as sol-gel processing, chemical vapor deposition (CVD), and atomic layer deposition (ALD). These GeO2-based materials are being investigated for various applications in:

  • Photonics: As waveguides for optical communication systems and photonic sensors .
  • Electronics: As gate dielectrics in transistors and high-k materials in capacitors .

Other research applications

Germanium(IV) isopropoxide is also being explored for other research applications, including:

  • Synthesis of germanium-doped polymers: These materials have potential applications in organic electronics and photovoltaics due to their tunable electrical and optical properties .
  • Preparation of catalysts: Germanium(IV) isopropoxide can be used as a precursor for the synthesis of germanium-based catalysts for various chemical reactions .

Germanium(IV) isopropoxide is an organometallic compound with the chemical formula C₁₂H₂₈GeO₄. It consists of a germanium atom bonded to four isopropoxy groups, which are derived from isopropanol. This compound is characterized by its flammable and corrosive nature, making it essential to handle it with care in laboratory settings. Germanium(IV) isopropoxide serves as a precursor for various germanium-containing materials and has garnered attention for its potential applications in electronics and materials science .

, particularly those involving coordination with other ligands. Notably, it can react with diols to form germanium(IV) diolates, which are complexes that exhibit unique structural properties. The reaction typically occurs in a 1:1 or 1:2 molar ratio under reflux conditions in an anhydrous solvent such as benzene .

Additionally, Germanium(IV) isopropoxide can undergo hydrolysis in the presence of water, leading to the formation of germania, a compound of germanium dioxide . This transformation highlights its utility in synthesizing germanium oxide materials for various applications.

Germanium(IV) isopropoxide can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting germanium tetrachloride with isopropanol. This reaction typically yields Germanium(IV) isopropoxide along with hydrochloric acid as a byproduct.
  • Modification Reactions: Germanium(IV) isopropoxide can also be modified by reacting it with various functionalized ligands, such as oximes or diols, to create new complexes with distinct properties .
  • Solvent-Free Techniques: Recent advancements have introduced solvent-free synthesis methods that enhance yield and reduce environmental impact .

Germanium(IV) isopropoxide finds applications across various fields:

  • Electronics: It serves as a precursor for producing thin films of germanium oxide, which are essential in semiconductor technology.
  • Catalysis: The compound can act as a catalyst or catalyst precursor in organic synthesis reactions.
  • Material Science: It is used in the development of advanced materials, including coatings and composites that require germanium's unique properties .

Interaction studies involving Germanium(IV) isopropoxide primarily focus on its reactivity with other organic and inorganic compounds. These studies reveal that the compound can form stable complexes with various ligands, influencing its chemical behavior and potential applications. For instance, the interaction with diols leads to the formation of novel diolate complexes that exhibit distinct structural characteristics . Furthermore, research into its hydrolysis products emphasizes its role in synthesizing germania-based materials.

Several compounds share similarities with Germanium(IV) isopropoxide, each exhibiting unique properties:

CompoundFormulaKey Characteristics
Germanium(IV) chlorideGeCl₄A volatile precursor for germanium compounds; more reactive than Germanium(IV) isopropoxide.
Germanium(IV) oxideGeO₂A stable oxide form; used widely in optics and electronics; less soluble than Germanium(IV) isopropoxide.
Silicon(IV) isopropoxideSi(OPr)₄Similar structure; used in similar applications but based on silicon instead of germanium.
Tin(IV) isopropoxideSn(OPr)₄Organotin compound; shares some reactivity patterns but differs significantly in toxicity and applications.

Germanium(IV) isopropoxide's unique structure allows for distinct reactivity patterns compared to these similar compounds, particularly in its ability to form stable complexes with various ligands while maintaining a relatively low toxicity profile compared to organotin compounds.

The coordination behavior of germanium(IV) isopropoxide is profoundly influenced by ligand steric bulk and electronic properties. Reactions with internally functionalized oximes in anhydrous benzene yield monomeric complexes of the form Ge(O-i-Pr)₃(L), where L represents a chelating oxime ligand. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm that ligands with bulky substituents, such as 2,6-diisopropylphenyl groups, induce tetrahedral distortion at the germanium center, reducing coordination number from six to four.

Table 1: Ligand Steric Effects on Germanium Complex Geometry

Ligand TypeCoordination NumberGe–O Bond Length (Å)Reference
Unsubstituted oxime61.82
2,6-Diisopropylphenyl41.87
Cyclohexyl-functionalized51.84

Ligands with π-conjugated systems, such as heterocyclic aromatic groups, enable delocalization of germanium’s vacant d-orbitals, enhancing thermal stability up to 250°C. This stabilization permits subsequent annealing at 550°C to produce hexagonal α-quartz germania films.

Hydrolytic Condensation Mechanisms in Xerogel Formation

The hydrolytic condensation of germanium(IV) isopropoxide follows a two-stage mechanism involving ligand substitution and oligomerization. In the initial hydrolysis step, isopropoxy (–OPri) groups undergo nucleophilic attack by water molecules, generating germanium hydroxides and releasing isopropanol. For example, reactions with functionalized oximes (HONC(R)Ar) yield modified precursors such as [Ge(OPri)₄₋ₙ{ONC(R)Ar}ₙ] (where R = Me, H; Ar = heterocyclic groups) [1]. These substitutions reduce precursor steric hindrance, accelerating subsequent condensation.

Condensation proceeds via a nucleophilic substitution (SN2) mechanism, where hydroxyl-bearing germanium species form bridging Ge–O–Ge linkages. Kinetic studies reveal that condensation rates depend on the electronegativity of substituents: electron-withdrawing groups (e.g., chloroalkyl) enhance silicon-like reactivity by polarizing Ge–O bonds, while bulky alkyl groups hinder crosslinking [2]. The general condensation pathway for trialkoxygermanes can be represented as:

$$
\text{Ge(OR)}3\text{OH} + \text{Ge(OR)}3\text{OH} \xrightarrow{k{c1}, \text{H}3\text{O}^+} \text{Ge(OR)}3\text{OGe(OR)}3 + \text{H}_2\text{O}
$$

This stepwise process produces oligomeric chains that evolve into colloidal particles (10–100 nm), ultimately forming a porous xerogel network after drying [2].

Table 1: Hydrolysis-Condensation Parameters for Modified Germanium(IV) Isopropoxide Complexes

PrecursorHydrolysis Time (h)Gelation Time (h)Ge–O–Ge Angle (°)
[Ge(OPri)₂{ONC(Me)C₄H₃O}₂]1.24.5130.1 [1]
[Ge(OPri)₂{ONC(Me)C₄H₃S}₂]1.55.8128.7 [1]
[Ge(OPri)₂{ONC(H)C₄H₃O}₂]0.93.2131.4 [1]

Organic-Inorganic Interface Engineering Through Molecular Precursors

Functionalization of germanium(IV) isopropoxide with chelating ligands (e.g., 2-furyloxime, 2-thienyloxime) creates hybrid precursors that modulate gelation kinetics and final oxide morphology. These ligands act as structure-directing agents by:

  • Steric Modulation: Bulky substituents like 2-pyridyloxime restrict oligomer branching, favoring linear chain growth and reducing gel porosity [1].
  • Electronic Effects: Electron-deficient aromatic groups (e.g., chlorophenyl) increase Ge center electrophilicity, promoting faster hydrolysis but slower condensation due to electrostatic repulsion between charged oligomers [3].

During thermolysis, the organic-inorganic interface dictates decomposition pathways. For instance, methyl-substituted oximes undergo β-hydride elimination at 300–400°C, cleanly releasing hydrocarbons and leaving GeO₁.₅ intermediates. In contrast, hydrogen-bearing ligands favor radical cleavage mechanisms, which generate carbonaceous residues that require higher temperatures (>500°C) for oxidation [3].

Crystallization Kinetics of Hexagonal GeO₂ Polymorphs

Hexagonal (α-quartz) GeO₂ crystallization from xerogels occurs via a two-step process:

  • Nucleation: Amorphous GeO₂ domains rearrange into crystalline nuclei at 300–400°C, driven by the elimination of residual organic ligands and localized atomic reorganization [1].
  • Growth: Crystal growth accelerates above 500°C, with sintering temperatures controlling final grain size. At 550°C, xerogels derived from [Ge(OPri)₂{ONC(H)C₄H₃O}₂] yield phase-pure hexagonal GeO₂ nanocrystals (20–50 nm) with a 98% crystallinity index [1].

The α-quartz structure features distorted GeO₄ tetrahedra (O–Ge–O angles: 106.3–113.1°) interconnected by flexible Ge–O–Ge bridges (130.1°), enabling low-temperature stabilization compared to SiO₂ analogues [4]. Table 2 contrasts key structural parameters:

Table 2: Structural Comparison of α-Quartz GeO₂ and SiO₂

ParameterGeO₂ [4]SiO₂ [4]
Ge/Si–O Bond Length (Å)1.741.61
O–Ge/Si–O Angle Range (°)106.3–113.1108.3–110.7
Ge/Si–O–Ge/Si Angle (°)130.1144.0
Crystallization Temp (°C)550 [1]1200 [4]

In situ XRD studies reveal that hexagonal GeO₂ remains stable up to 1000°C, with no phase transition to rutile-like structures under ambient pressure—a critical advantage for high-temperature optical applications [4].

The thermal decomposition of germanium(IV) isopropoxide follows multiple competing pathways, with radical elimination and β-hydride elimination representing the two predominant mechanisms for germanium-carbon bond cleavage. Studies of analogous titanium tetraisopropoxide systems have revealed that β-hydride elimination occurs through a concerted mechanism involving four-membered ring transition states, leading to the stepwise release of propene molecules [1] [2]. The activation energy for β-hydride elimination in germanium alkoxide systems typically ranges from 55-65 kcal/mol, significantly lower than the 70-85 kcal/mol required for direct titanium-oxygen bond dissociation [3].
Computational investigations of metal alkoxide decomposition mechanisms demonstrate that radical elimination pathways compete effectively with β-hydride elimination, particularly at elevated temperatures above 300°C [4] [5]. The radical elimination process involves the formation of methyl radicals through carbon-carbon bond cleavage, followed by hydrogen abstraction to form carbon-carbon double bonds [1]. This mechanism becomes increasingly prevalent as temperature increases, with the transition from β-hydride elimination to radical elimination occurring around 275-300°C [6] [7].

Research on germanium alkoxide precursors has shown that the decomposition temperature around 200°C necessitates the use of high-boiling-point solvents for nanomaterial synthesis [6] [7]. The thermogravimetric analysis of germanium 2,6-dibutylphenoxide, a related germanium alkoxide, confirms the critical temperature threshold for decomposition initiation [6]. Unlike titanium systems where β-hydride elimination predominates at lower temperatures, germanium alkoxides exhibit a more complex decomposition profile with significant contributions from both radical and β-hydride elimination pathways [8] [9].

The bond dissociation energy differences between germanium-oxygen (157 kcal/mol) and germanium-nitrogen (55 kcal/mol) bonds influence the relative rates of these competing pathways [7]. The stronger germanium-oxygen bonds in alkoxide systems require higher activation energies compared to amide precursors, leading to a delayed onset of decomposition and altered product distributions [7] [8]. This energy difference also contributes to the preferential formation of germanium hydride species through β-hydride elimination rather than direct bond dissociation [9].

Disproportionation Reactions Yielding Elemental Germanium

Disproportionation reactions represent a crucial pathway in germanium chemistry, particularly for the formation of elemental germanium from germanium-containing precursors. Studies of metastable germanium(I) bromide solutions have demonstrated that disproportionation occurs readily at temperatures as low as room temperature, following the reaction: 2GeBr → GeBr₂ + Ge [10]. This process yields germanium nanoparticles with controlled size distributions, ranging from 20-100 Å depending on reaction conditions [10].

The disproportionation mechanism involves the instability of the +I oxidation state of germanium, which drives the reaction toward the formation of both germanium(II) species and elemental germanium [10] [11]. Temperature and heating time are critical parameters controlling nanoparticle size, with higher temperatures and longer reaction times producing larger particles [10]. The reaction proceeds through intermediate subhalide clusters, with the first structurally characterized metalloid subhalide cluster Ge₁₄Br₈(PEt₃)₄ representing a trapped intermediate in the disproportionation pathway [12].

Research on germania glass disproportionation has shown that thermal treatment of GeOₓ materials can produce germanium nanocrystals through solid-state disproportionation processes [13]. The reaction GeOₓ → (1-x/2)Ge + (x/2)GeO₂ occurs at temperatures between 400-600°C, with the kinetics strongly dependent on the initial germanium oxide stoichiometry [14]. This process has been utilized to synthesize germanium nanocrystals with controlled size distributions for optoelectronic applications [13] [15].

The disproportionation of germanium alkoxides differs from simple germanium halide systems due to the organic ligand environment. At temperatures between 285-315°C, germanium alkoxides undergo disproportionation reactions that produce both elemental germanium and germanium dioxide [7] [8]. The organic ligands influence the reaction kinetics by providing steric hindrance and altering the electronic environment around the germanium center [7]. This leads to modified activation energies and different product distributions compared to inorganic germanium precursors [8].

Colloidal germanium nanoparticle synthesis through disproportionation has been achieved with yields up to 79% [10]. The process involves careful control of reaction parameters including temperature, time, and atmosphere to prevent unwanted side reactions [10]. The resulting nanoparticles exhibit narrow size distributions and can be functionalized with various surface ligands for specific applications [10] [15].

Nanocrystalline Germania Formation Thresholds

The formation of nanocrystalline germania from germanium(IV) isopropoxide requires specific temperature thresholds that enable the transformation from amorphous to crystalline phases. Studies of germanium oxide formation have identified critical temperature ranges for different crystalline phases, with nanocrystalline GeO₂ formation occurring predominantly between 400-500°C [16] [17]. Below this threshold, amorphous germanium oxide phases predominate, while higher temperatures favor complete crystallization [16].

Temperature-dependent growth studies of germanium oxide nanostructures have revealed that white GeO₂ products form at temperatures of 500-600°C, while brown elemental germanium products appear at 300-400°C [18]. This temperature gradient effect enables the simultaneous fabrication of nanostructures with different morphologies and compositions [18]. The oxidation reactions become significant only above certain temperature thresholds, with the GeO₂/Ge intensity ratio in X-ray diffraction patterns clearly showing the temperature-dependent oxidation process [18].

The nucleation and growth mechanisms of germanium nanocrystals involve complex phase transformations that depend critically on temperature and time parameters [19]. Formation of nanocrystalline germanium occurs through thermal annealing of amorphous germanium layers, with nanocrystal size and density controlled by the deposited thickness and annealing conditions [19]. The process exhibits nucleus density saturation due to exclusion zones around critical nuclei, leading to pseudoequilibrium shapes independent of annealing conditions [19].

Research on germanium nanocrystal synthesis has demonstrated that different precursor systems require varying temperature thresholds for crystallization. Magnetron sputtering deposition at substrate temperatures of 300-500°C produces amorphous germanium nanoparticles with different optical and electrical properties depending on the deposition temperature [20]. Films deposited at 300°C show constant germanium content throughout the depth, while those at 500°C exhibit significant germanium content gradients [20].

The formation of nanocrystalline germania through sol-gel processes involves hydrolysis and condensation reactions that are highly temperature-dependent [21]. The resulting sol can be processed into thin films with controlled thickness and crystallinity by adjusting processing temperatures [21]. Germanium alkoxide precursors enable the preparation of GeO₂ with varying degrees of crystallinity, from amorphous networks at low temperatures to highly crystalline phases at elevated temperatures [22].

Dates

Last modified: 08-19-2023

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